N-(4-acetylphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(4-acetylphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a pyrrolo[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system with fused pyrrole and pyrimidine rings. Key structural attributes include:
- Position 3: A 4-ethylphenyl substituent, enhancing lipophilicity.
- Position 5: Methyl group, contributing to steric effects.
- Position 7: Phenyl ring, influencing π-π stacking interactions.
- N-(4-acetylphenyl): The acetyl group modulates electronic properties and solubility.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N4O3S/c1-4-21-10-16-25(17-11-21)35-30(38)29-28(26(18-34(29)3)23-8-6-5-7-9-23)33-31(35)39-19-27(37)32-24-14-12-22(13-15-24)20(2)36/h5-18H,4,19H2,1-3H3,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPVLBBREOHJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects, supported by relevant studies and data.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity:
- Acetyl group : Enhances solubility and may influence biological interactions.
- Pyrrolo[3,2-d]pyrimidine core : Known for various pharmacological properties.
- Sulfanyl group : Implicated in enzyme inhibition and antimicrobial activity.
1. Antimicrobial Activity
Recent studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains:
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Compound A | E. coli, S. aureus | Moderate |
| Compound B | Bacillus subtilis | Strong |
| N-(4-acetylphenyl)-2-{...} | Salmonella typhi, Bacillus subtilis | Moderate to Strong |
In a study evaluating the antimicrobial efficacy of related compounds, it was found that modifications in the structure significantly affected their potency against pathogenic bacteria .
2. Anti-inflammatory Activity
The anti-inflammatory properties of N-(4-acetylphenyl)-2-{...} were assessed through various assays. Compounds with similar structural motifs demonstrated the ability to inhibit pro-inflammatory cytokines and reduce edema in animal models. For example:
- In vitro studies : Showed a reduction in TNF-alpha and IL-6 levels.
- In vivo studies : Demonstrated significant reductions in paw edema in rat models.
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Notably, it shows promising activity against acetylcholinesterase (AChE) and urease:
These findings suggest that the compound may be beneficial in treating conditions like Alzheimer's disease and urinary tract infections due to its ability to inhibit these enzymes effectively.
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to N-(4-acetylphenyl)-2-{...}:
- Study on AChE Inhibition : A series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and tested for their AChE inhibitory activity. The most potent compound exhibited an IC50 value comparable to known inhibitors .
- Antimicrobial Screening : A study conducted on a library of sulfanyl-containing compounds revealed that modifications led to enhanced activity against Salmonella typhi, indicating the importance of structural features in biological efficacy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The pyrrolo[3,2-d]pyrimidinone core distinguishes the target compound from analogs with alternative ring fusions (e.g., pyrrolo[2,3-d]pyrimidine in ).
Table 1: Core Structure Comparison
Substituent Analysis
- Thioacetamide vs.
- Aryl Substituents : The 4-ethylphenyl and phenyl groups in the target compound contrast with the cyclopentylamine and pyrimidinyl sulfamoyl groups in . Ethylphenyl enhances lipophilicity, which may improve CNS penetration compared to polar sulfonamides.
- Acetylphenyl vs. Formamide : The acetyl group in the target’s acetamide moiety is electron-withdrawing, whereas formamide groups (e.g., in ) are electron-donating, affecting electronic interactions with targets .
Table 2: Substituent Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
